
Decyl selenocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyl selenocyanate is an organic compound that contains the selenocyanate functional group (-SeCN) attached to a decyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Decyl selenocyanate can be synthesized through the reaction of potassium selenocyanate with 1-bromodecane in dimethyl formamide (DMF). The reaction mixture is stirred for 16 hours at 60°C. After the reaction is complete, the mixture is hydrolyzed, and the compound is extracted into dichloromethane (DCM) .
Industrial Production Methods: The process may involve solvent-free methods or the use of ball-milling techniques to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Decyl selenocyanate undergoes various chemical reactions, including:
Oxidation: Selenocyanates can be oxidized to form selenium and cyanate.
Substitution: The selenocyanate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Bis(trifluoroacetoxy)iodobenzene is commonly used for the oxidation of selenocyanates.
Substitution Reactions: Reagents such as aryl halides, arylboronic acids, and aryl diazonium salts are used for substitution reactions.
Major Products:
Oxidation Products: Selenium and cyanate.
Substitution Products: Various seleno-organic compounds, including selenols, selenides, and diselenides.
Wissenschaftliche Forschungsanwendungen
Decyl selenocyanate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other selenium-containing compounds.
Biology: Investigated for its potential anticancer and chemopreventive properties.
Medicine: Studied for its role in redox modulation and its potential therapeutic effects.
Industry: Utilized in the development of novel materials and as a component in various chemical processes.
Wirkmechanismus
The mechanism of action of decyl selenocyanate involves its ability to modulate redox processes within cells. It can affect DNA binding, gene expression, and the activity of enzymes such as cyclo-oxygenase-2 (COX-2). These actions contribute to its potential anticancer and chemopreventive effects .
Vergleich Mit ähnlichen Verbindungen
- Thiocyanates (R-SCN)
- Cyanates (R-OCN)
- Selenides (R-Se-R’)
- Diselenides (R-Se-Se-R’)
Uniqueness: Decyl selenocyanate is unique due to the presence of the selenocyanate group, which imparts distinct chemical properties and biological activities. Compared to thiocyanates and cyanates, selenocyanates are less stable but offer unique redox-modulating capabilities .
Eigenschaften
CAS-Nummer |
5349-32-6 |
|---|---|
Molekularformel |
C11H21NSe |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
decyl selenocyanate |
InChI |
InChI=1S/C11H21NSe/c1-2-3-4-5-6-7-8-9-10-13-11-12/h2-10H2,1H3 |
InChI-Schlüssel |
XQCRBVVYFOEVHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC[Se]C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14743982.png)
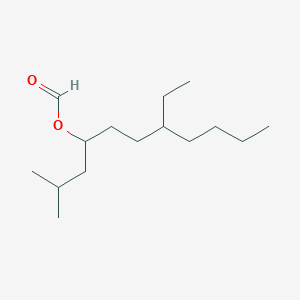
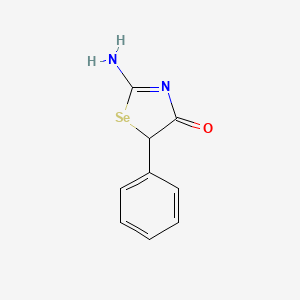
![Bicyclo[3.3.2]decane](/img/structure/B14743997.png)
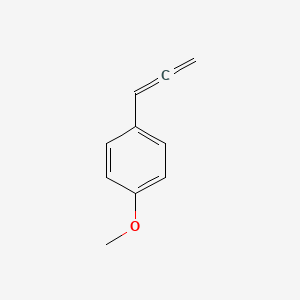
![2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B14744006.png)
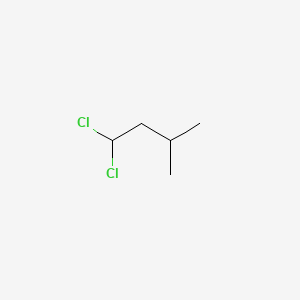
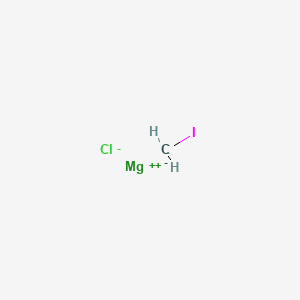
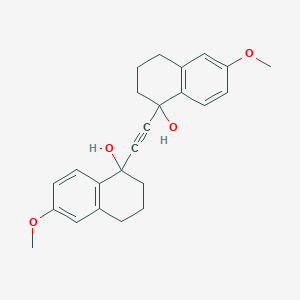
![3-[(2-Hydroxyethyl)amino]phenol](/img/structure/B14744015.png)
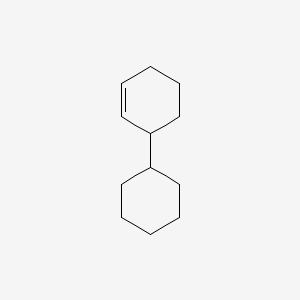
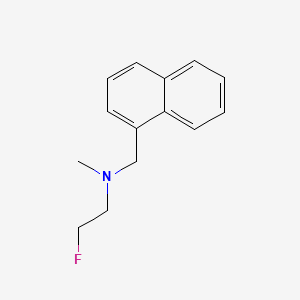
![2-[4-(Pentyloxy)phenyl]acetamide](/img/structure/B14744040.png)
![7,8,9,10-Tetrahydrocyclohepta[de]naphthalene](/img/structure/B14744061.png)
